Cas no 111131-55-6 (1H-Imidazole, 2-(ethoxymethyl)-)

1H-Imidazole, 2-(ethoxymethyl)- is a functionalized imidazole derivative characterized by the presence of an ethoxymethyl substituent at the 2-position of the heterocyclic ring. This modification enhances its solubility in organic solvents while retaining the imidazole core’s reactivity, making it a versatile intermediate in synthetic chemistry. The ethoxymethyl group imparts improved stability and handling properties compared to unsubstituted imidazoles. Its structural features make it suitable for applications in pharmaceutical synthesis, agrochemical development, and coordination chemistry, where tailored electronic and steric properties are required. The compound’s balanced lipophilicity and reactivity profile offer advantages in designing catalysts, ligands, and bioactive molecules.
1H-Imidazole, 2-(ethoxymethyl)- structure
111131-55-6 structure
Product Name:1H-Imidazole, 2-(ethoxymethyl)-
CAS No:111131-55-6
MF:C6H10N2O
MW:126.156401157379
CID:5939468
PubChem ID:15043882
Update Time:2025-10-23

1H-Imidazole, 2-(ethoxymethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 2-(ethoxymethyl)-
    • 2-(Ethoxymethyl)-1H-imidazole
    • 111131-55-6
    • SCHEMBL2908012
    • AKOS006385151
    • Z1203819044
    • ethoxymethylimidazole
    • EN300-7019608
    • Inchi: 1S/C6H10N2O/c1-2-9-5-6-7-3-4-8-6/h3-4H,2,5H2,1H3,(H,7,8)
    • InChI Key: XFLFAULFAINCDT-UHFFFAOYSA-N
    • SMILES: C1(COCC)NC=CN=1

Computed Properties

  • Exact Mass: 126.079312947g/mol
  • Monoisotopic Mass: 126.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 3
  • Complexity: 77.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 37.9Ų

Experimental Properties

  • Density: 1.081±0.06 g/cm3(Predicted)
  • Boiling Point: 281.0±23.0 °C(Predicted)
  • pka: 13.40±0.10(Predicted)

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1H-Imidazole, 2-(ethoxymethyl)- Related Literature

Additional information on 1H-Imidazole, 2-(ethoxymethyl)-

1H-Imidazole, 2-(ethoxymethyl)- (CAS No. 111131-55-6): A Versatile Intermediate in Modern Pharmaceutical Synthesis

1H-Imidazole, 2-(ethoxymethyl)-, identified by its CAS number 111131-55-6, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic organic compound belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of an ethoxymethyl substituent at the 2-position enhances its utility as a versatile intermediate in the synthesis of various pharmacologically active molecules.

The structural motif of 1H-Imidazole, 2-(ethoxymethyl)- makes it a valuable building block for medicinal chemists. Its imidazole core is known for its stability and ability to participate in hydrogen bonding, making it a preferred scaffold in drug design. The ethoxymethyl group introduces additional reactivity, enabling further functionalization through various chemical transformations such as alkylation, acylation, and oxidation.

In recent years, the pharmaceutical industry has witnessed a surge in the development of drugs targeting neurological and inflammatory disorders. The imidazole scaffold has been extensively explored for its potential in modulating biological pathways associated with these conditions. For instance, derivatives of 1H-Imidazole, 2-(ethoxymethyl)- have been investigated for their anti-inflammatory properties, particularly in the context of inhibiting cyclooxygenase (COX) enzymes. These studies have highlighted the compound's role as a precursor in developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 1H-Imidazole, 2-(ethoxymethyl)- typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the condensation of ethyl acetoacetate with formamide under acidic conditions, followed by cyclization to form the imidazole ring. Subsequent methylation at the 2-position using ethyl bromomethane or methyl iodide yields the desired product. This synthetic pathway underscores the compound's accessibility and scalability for industrial applications.

The< strong> ethoxymethyl substituent plays a crucial role in determining the reactivity and pharmacokinetic properties of derivatives derived from 1H-Imidazole, 2-(ethoxymethyl)-. For example, studies have demonstrated that compounds featuring this moiety exhibit enhanced solubility in water due to improved hydrogen bonding capabilities. This property is particularly advantageous in drug formulations where bioavailability is a critical factor.

Recent advancements in computational chemistry have further enhanced the understanding of how modifications on the imidazole ring influence biological activity. Molecular docking studies using software like Schrödinger's Maestro platform have been instrumental in predicting binding affinities and identifying potential drug candidates. In one notable study, researchers utilized virtual screening techniques to identify novel derivatives of 1H-Imidazole, 2-(ethoxymethyl)- with potent antiviral properties. These findings underscore the compound's potential as a lead molecule in antiviral drug development.

The pharmaceutical industry continues to explore new applications for 1H-Imidazole, 2-(ethoxymethyl)- beyond traditional therapeutic areas. Emerging research suggests that this compound may have applications in agrochemicals and material science due to its ability to act as a ligand in metal complexes. Such complexes have shown promise as catalysts and sensors in various industrial processes.

In conclusion, 1H-Imidazole, 2-(ethoxymethyl)- (CAS No. 111131-55-6) is a multifaceted compound with significant implications in pharmaceutical synthesis. Its unique structural features make it an invaluable intermediate for developing drugs targeting neurological disorders, inflammation, and possibly antiviral infections. As research continues to uncover new applications for this compound, its importance in modern chemistry is likely to grow even further.

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